IPR-803 Requires 4-Fold Lower Concentration for Maximal Invasion Blockade vs IPR-456 in MDA-MB-231 Cells
IPR-803 achieved maximal inhibition of MDA-MB-231 breast cancer cell invasion at a concentration of 20 μM, whereas its predecessor IPR-456 required 80 μM to reach maximal effect in the same Boyden chamber invasion assay [1]. This represents a 4-fold lower concentration required for maximal functional blockade, demonstrating enhanced cellular potency that cannot be extrapolated from biochemical affinity measurements alone.
| Evidence Dimension | Concentration for maximal invasion inhibition |
|---|---|
| Target Compound Data | 20 μM |
| Comparator Or Baseline | IPR-456: 80 μM |
| Quantified Difference | 4-fold lower concentration required |
| Conditions | MDA-MB-231 breast cancer cells; Boyden chamber invasion assay; 10 fields per membrane counted at 200× magnification; mean ± SD of three independent experiments; P < 0.05 (paired one-tailed t-test) |
Why This Matters
For procurement decisions, this 4-fold potency advantage translates to lower compound consumption per experiment and reduced solvent (DMSO) exposure to cells, directly impacting assay reproducibility and cost-per-data-point.
- [1] Khanna M, Wang F, Jo I, Knabe WE, Wilson SM, Li L, et al. Targeting multiple conformations leads to small molecule inhibitors of the uPAR·uPA protein-protein interaction that block cancer cell invasion. ACS Chem Biol. 2011;6(11):1232-43. Figure 5a. View Source
